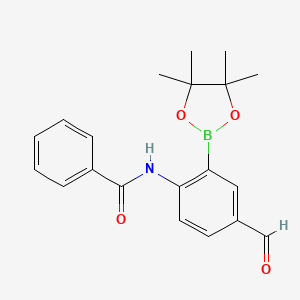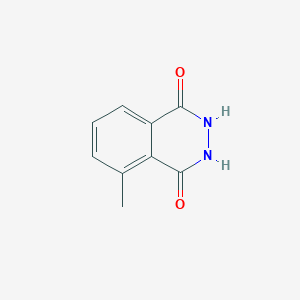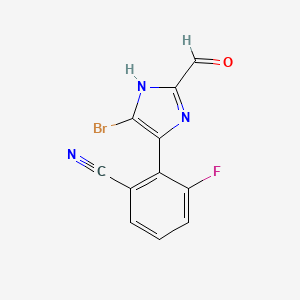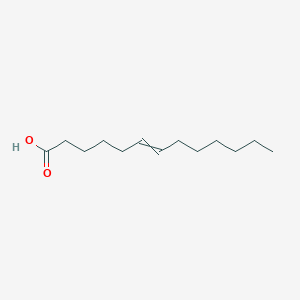![molecular formula C14H15IN2O2 B13690349 Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30185879 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route typically includes the following steps:
Formation of the Pyridoindole Core: The initial step involves the formation of the pyridoindole core through a series of cyclization reactions.
Methylation: The next step involves the methylation of the core structure to introduce the methyl groups at specific positions.
Industrial Production Methods
Industrial production of MFCD30185879 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
MFCD30185879 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
MFCD30185879 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD30185879 is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets.
Industry: In industrial applications, MFCD30185879 is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of MFCD30185879 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
MFCD30185879 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(S)-Methyl 1-Methyl-4,9-Dihydro-3H-Pyrido[3,4-B]Indole-3-Carboxylate: This compound shares a similar core structure but differs in the presence of specific functional groups.
®-Methyl 1-Methyl-4,9-Dihydro-3H-Pyrido[3,4-B]Indole-3-Carboxylate: This enantiomer of MFCD30185879 has a different spatial arrangement of atoms, leading to different chemical and biological properties.
The uniqueness of MFCD30185879 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H15IN2O2 |
|---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate;hydroiodide |
InChI |
InChI=1S/C14H14N2O2.HI/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13;/h3-6,12,16H,7H2,1-2H3;1H |
InChI Key |
GTCPHUQIYFODEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)OC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)


![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)


